molecular formula C15H26O2 B3155896 3,3-Dicyclohexylpropanoic acid CAS No. 81311-45-7

3,3-Dicyclohexylpropanoic acid

Cat. No. B3155896
Key on ui cas rn: 81311-45-7
M. Wt: 238.37 g/mol
InChI Key: IMZMXWWLOFHXGA-UHFFFAOYSA-N
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Patent
US04788010

Procedure details

A solution of 15 g (0.066 mol) of 3,3-diphenylpropionic acid in 200 ml of acetic acid was treated with 2.25 g of platinum oxide and shaken on the Parr hydrogenator for 24 hours at a starting pressure of 60 lbs. Whenever the pressure dropped to approximately 45 lbs., the system was repressurized to 60 lbs. After heating on the steam bath to redissolve solid which had separated, the solution was decanted from the catalyst which had settled, filtered under argon, and the catalyst washed with additional acetic acid by decantation. The acetic acid was removed on a rotary evaporator to give a colorless solid (remaining acetic acid azeotroped with toluene). The solid was taken up in 250 ml of chloroform, filtered to clarify, and the chloroform evaporated. The product was suspended in ether and the evaporation repeated. After drying at reduced pressure for 2 hours, the solid weighed 15.25 g, melting point 118°-120° C. (s, 114° C.).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.25 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:8][C:9]([OH:11])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>C(O)(=O)C.[Pt]=O>[CH:1]1([CH:7]([CH:12]2[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]2)[CH2:8][C:9]([OH:11])=[O:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(CC(=O)O)C1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
2.25 g
Type
catalyst
Smiles
[Pt]=O

Conditions

Stirring
Type
CUSTOM
Details
shaken on the Parr hydrogenator for 24 hours at a starting pressure of 60 lbs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Whenever the pressure dropped to approximately 45 lbs
TEMPERATURE
Type
TEMPERATURE
Details
After heating on the steam bath
DISSOLUTION
Type
DISSOLUTION
Details
to redissolve solid which
CUSTOM
Type
CUSTOM
Details
had separated
CUSTOM
Type
CUSTOM
Details
the solution was decanted from the catalyst which
FILTRATION
Type
FILTRATION
Details
filtered under argon
WASH
Type
WASH
Details
the catalyst washed with additional acetic acid by decantation
CUSTOM
Type
CUSTOM
Details
The acetic acid was removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
a colorless solid (remaining acetic acid azeotroped with toluene)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the chloroform evaporated
CUSTOM
Type
CUSTOM
Details
the evaporation
CUSTOM
Type
CUSTOM
Details
After drying at reduced pressure for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
15.25 g, melting point 118°-120° C. (s, 114° C.)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C1(CCCCC1)C(CC(=O)O)C1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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